3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclopentyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3S/c1-24-14-18(19(27)22-16-4-2-3-5-16)20(23-24)30(28,29)26-12-10-25(11-13-26)17-8-6-15(21)7-9-17/h6-9,14,16H,2-5,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLTVIMGARAVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 2-chlorophenyl and 2-morpholin-4-ylpyridin-4-yl groups can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key areas of interest include:
Anticancer Activity
Research indicates that compounds with similar structural features to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
Sulfonamide derivatives are known for their antimicrobial activity. The incorporation of the piperazine moiety enhances the antibacterial efficacy against several pathogens. Studies have demonstrated that related compounds can effectively inhibit bacterial growth, indicating potential applications in treating infections .
Neurological Effects
The piperazine ring is often associated with neuropharmacological activities. Compounds with this structure have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. The potential modulation of serotonin and dopamine receptors suggests that this compound could have anxiolytic or antidepressant properties .
Case Studies
Several studies have explored related compounds, providing insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other compounds with a thiazole ring, such as thiamine (vitamin B1) or sulfathiazole.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) or nicotinamide.
Morpholine Derivatives: Compounds such as morphine or dextromethorphan.
Uniqueness
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C23H26ClN5O3S
- Molecular Weight : 488.0 g/mol
- CAS Number : 1251615-05-0
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing critical roles in signaling pathways that regulate cell growth and metabolism.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties:
- Inhibition of Glioma Cell Lines : A study demonstrated that related pyrazole derivatives inhibited the growth of glioma cell lines, suggesting potential applications in treating brain tumors. The mechanism involved inhibition of the AKT signaling pathway, which is crucial for glioma malignancy .
- Cytotoxicity Against Cancer Cells : The compound has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity against normal cells, making it a promising candidate for further development in targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer effects, derivatives of this compound have also been evaluated for their antimicrobial properties:
- Antifungal Activity : Some pyrazole derivatives demonstrated potent antifungal activity against various pathogenic fungi, indicating a broader spectrum of biological activity .
- Antibacterial Effects : Compounds with similar structures have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
